
Acorus gramineus, ext.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acorus gramineus: , commonly known as Japanese sweet flag, is a perennial herb native to Japan, Korea, and eastern Asia. It typically grows in wetlands and shallow water. The plant is known for its aromatic rhizomes, which have been used in traditional medicine for centuries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The extraction of active components from Acorus gramineus involves several methods. One common method is solid-phase microextraction combined with gas chromatography-mass spectrometry (GC/MS). This method is effective in terms of extraction yield, sample workup time, and profiling analysis .
Industrial Production Methods: : Industrially, the preparation of Acorus gramineus extract involves the supernatant of the medicinal material. The process includes drying the plant material, followed by extraction using solvents like ethanol or water under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: : Acorus gramineus extract undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : The extract is often subjected to reactions with reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions.
Major Products: : The major products formed from these reactions include various phenylpropanoids and sesquiterpenoids, which are the primary active components of the extract .
Applications De Recherche Scientifique
Biology: : The extract has been studied for its neuroprotective effects, particularly in the treatment of cognitive impairments and neurodegenerative diseases like Alzheimer’s .
Medicine: : Acorus gramineus extract is used in traditional medicine for its anti-inflammatory, antioxidant, and anti-apoptotic properties. It is also being researched for its potential in treating conditions like epilepsy, depression, and cardiovascular diseases .
Industry: : The extract is used in the cosmetic industry for its aromatic properties and in the food industry as a natural flavoring agent .
Mécanisme D'action
The mechanism by which Acorus gramineus extract exerts its effects involves multiple pathways. It has anti-inflammatory, antioxidant, and anti-apoptotic activities. The extract inhibits neurotoxicity, regulates synaptic plasticity, protects cerebrovascular structures, stimulates the cholinergic system, and suppresses astrocyte activation .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include Acorus calamus and Acorus tatarinowii. These species also contain phenylpropanoids and sesquiterpenoids but in different proportions .
Uniqueness: : Acorus gramineus is unique due to its higher content of asarone analogues, which are responsible for its potent neuroprotective and cognitive-enhancing effects .
Propriétés
Numéro CAS |
91745-11-8 |
|---|---|
Formule moléculaire |
C121H176N44 |
Poids moléculaire |
2247.0 g/mol |
Nom IUPAC |
N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide |
InChI |
InChI=1S/11C11H16N4/c11*1-9(12)15-11(13)14-8-7-10-5-3-2-4-6-10/h11*2-6H,7-8H2,1H3,(H4,12,13,14,15) |
Clé InChI |
RYSNEROLVQAFKF-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine](/img/structure/B13389369.png)
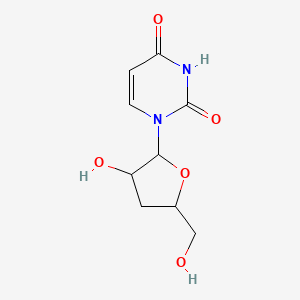
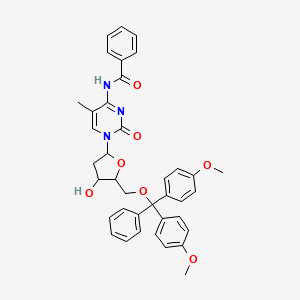
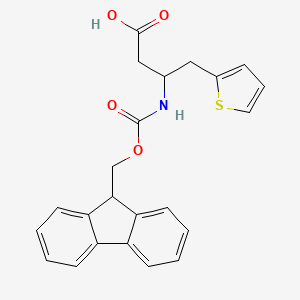
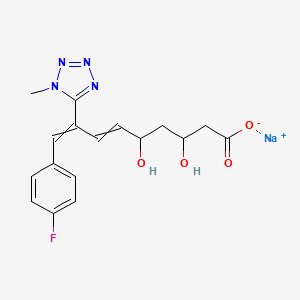
![1-Amino-4,5-bis(methylamino)pent-1-en-3-one;1-amino-4-(methylamino)-5-methylsulfanylpent-1-en-3-one;1-amino-4-(methylamino)-5-(pyridin-2-yldisulfanyl)pent-1-en-3-one;methyl 6-amino-3-(methylamino)-4-oxohex-5-enoate;methyl 2-[5-amino-2-(methylamino)-3-oxopent-4-enyl]sulfanylacetate](/img/structure/B13389393.png)

![(2,5-Dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13389406.png)
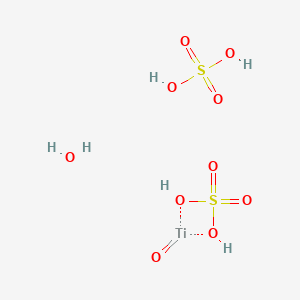
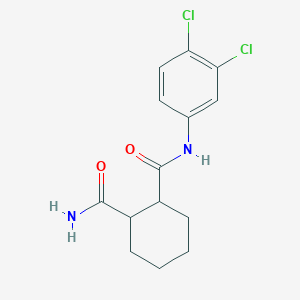

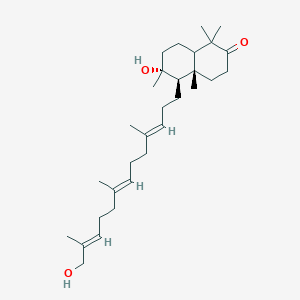
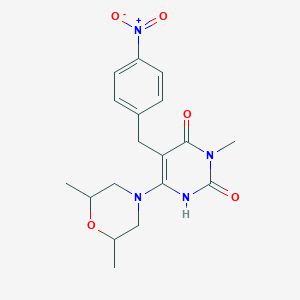
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13389461.png)
